2,6-dimethoxy-4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate
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Overview
Description
2,6-dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate is a complex organic compound with a molecular formula of C20H16N2O3S and a molecular weight of 364.426 g/mol . This compound is part of a class of chemicals known for their diverse biological and chemical properties, making them of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2,6-dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate typically involves multiple steps, including the formation of the thiazolo[3,2-a]benzimidazole core and subsequent functionalization. One common synthetic route involves the condensation of appropriate benzimidazole derivatives with thiazole compounds under controlled conditions . Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[3,2-a]benzimidazole core is known to interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds include other thiazolo[3,2-a]benzimidazole derivatives, such as:
- 2-methoxy-4-{[3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden]methyl}phenyl acetate
- 2-ethoxy-4-{[3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-yliden]methyl}phenyl acetate
These compounds share a similar core structure but differ in their functional groups, which can lead to variations in their chemical and biological properties. The uniqueness of 2,6-dimethoxy-4-{[3-oxo[1,3]thiazolo[3,2-a][1,3]benzimidazol-2(3H)-yliden]methyl}phenyl acetate lies in its specific functionalization, which can impart distinct reactivity and interaction profiles compared to its analogs .
Properties
Molecular Formula |
C20H16N2O5S |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-[(E)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenyl] acetate |
InChI |
InChI=1S/C20H16N2O5S/c1-11(23)27-18-15(25-2)8-12(9-16(18)26-3)10-17-19(24)22-14-7-5-4-6-13(14)21-20(22)28-17/h4-10H,1-3H3/b17-10+ |
InChI Key |
ZAWRBZSIRVFBPV-LICLKQGHSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)OC |
Origin of Product |
United States |
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